molecular formula C15H20INO3Si B1372208 Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate CAS No. 1142192-40-2

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate

Cat. No.: B1372208
CAS No.: 1142192-40-2
M. Wt: 417.31 g/mol
InChI Key: GQCXQIDDGFOWAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate is a complex organic compound that features a pyridine ring substituted with an iodo group, a trimethylsilyl ethynyl group, and a tert-butyl carbonate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate typically involves multiple steps:

    Starting Materials: The synthesis begins with a pyridine derivative that is functionalized with an iodo group.

    Trimethylsilyl Ethynylation:

    Carbonate Formation: The final step involves the formation of the tert-butyl carbonate group, which is typically achieved through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.

    Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alkyne.

    Carbonate Hydrolysis: The tert-butyl carbonate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Used in conjunction with palladium catalysts.

    Bases: Such as triethylamine, used in carbonate formation.

    Acids/Bases: Used for deprotection and hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Alkyne Derivatives: Upon deprotection of the trimethylsilyl group.

    Alcohols: Upon hydrolysis of the carbonate group.

Scientific Research Applications

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate depends on the specific reactions it undergoes. For example:

    Substitution Reactions: Involve the nucleophilic attack on the iodo group, leading to the formation of a new carbon-nucleophile bond.

    Deprotection Reactions: Involve the cleavage of the trimethylsilyl group, yielding the corresponding alkyne.

    Hydrolysis Reactions: Involve the cleavage of the carbonate group, yielding the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-iodo-6-methylphenyl carbonate: Similar structure but lacks the trimethylsilyl ethynyl group.

    Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)phenyl carbonate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields of research.

Properties

IUPAC Name

tert-butyl [2-iodo-6-(2-trimethylsilylethynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO3Si/c1-15(2,3)20-14(18)19-12-8-7-11(17-13(12)16)9-10-21(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXQIDDGFOWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)C#C[Si](C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125258
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-40-2
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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